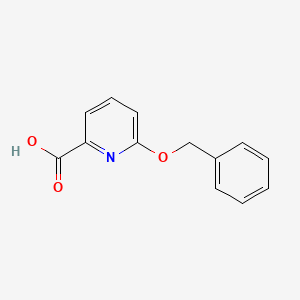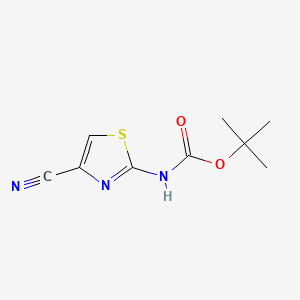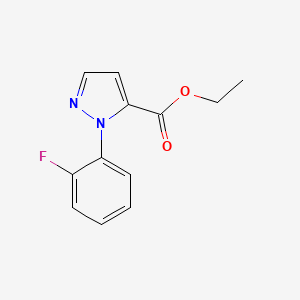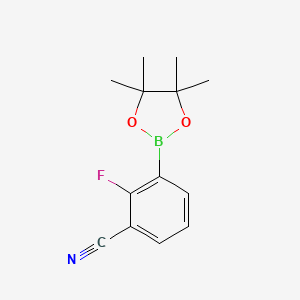
3,3-Difluoropropane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoropropane-1-sulfonyl chloride: is a chemical compound with the molecular formula C3H5ClF2O2S. It is a sulfonyl chloride derivative, characterized by the presence of two fluorine atoms on the propane chain. This compound is known for its reactivity and is used in various chemical synthesis processes.
科学的研究の応用
Chemistry: 3,3-Difluoropropane-1-sulfonyl chloride is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its reactivity makes it valuable for introducing sulfonyl groups into molecules.
Biology and Medicine: In biological research, it can be used to modify biomolecules, such as peptides and proteins, by introducing sulfonyl groups. This modification can alter the biological activity and stability of the biomolecules.
Industry: In the pharmaceutical industry, it is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. Its ability to introduce fluorine atoms into molecules can enhance the pharmacokinetic properties of drugs.
Safety and Hazards
作用機序
Mode of Action
3,3-Difluoropropane-1-sulfonyl chloride is a reactive compound that can interact with various biological molecules. It is known to react with water and alcohols. It can also react with amines to form sulfonamides, which are a class of compounds with a wide range of biological activities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity with water suggests that it may be less stable and less effective in humid environments. Additionally, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoropropane-1-sulfonyl chloride typically involves the reaction of 3,3-Difluoropropanol with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction can be represented as:
C3H5F2OH+SOCl2→C3H5ClF2O2S+HCl+SO2
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions: 3,3-Difluoropropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: While it is primarily used in substitution reactions, it can also undergo oxidation to form sulfonic acids under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF)
Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to facilitate certain reactions.
Major Products:
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
類似化合物との比較
3,3,3-Trifluoropropane-1-sulfonyl chloride: Similar structure but with three fluorine atoms instead of two.
3-Chloropropane-1-sulfonyl chloride: Contains a chlorine atom instead of fluorine.
2-Propanesulfonyl chloride: Lacks the fluorine atoms on the propane chain.
Uniqueness: 3,3-Difluoropropane-1-sulfonyl chloride is unique due to the presence of two fluorine atoms, which can significantly influence the reactivity and properties of the compound. The fluorine atoms can enhance the stability and lipophilicity of the resulting products, making it valuable in various applications.
特性
IUPAC Name |
3,3-difluoropropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClF2O2S/c4-9(7,8)2-1-3(5)6/h3H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOACIDRNEANCHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClF2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314907-49-7 |
Source


|
| Record name | 3,3-difluoropropane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B595584.png)



![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4,5,6-tetrahydro-3-(1-methylethyl)-5-thioxo-](/img/structure/B595594.png)
![N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride](/img/structure/B595595.png)


![2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B595600.png)

